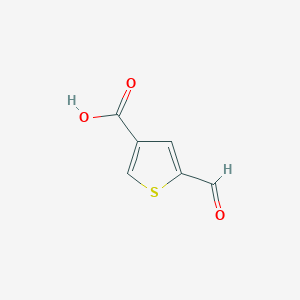

5-Formylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-formylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWLJMCEXWXWRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355996 | |

| Record name | 5-formylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89324-44-7 | |

| Record name | 5-formylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Transformations of 5 Formylthiophene 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations to produce different derivatives. libretexts.orgopenstax.org

Esterification and Amidation Reactions for Diverse Derivatives

The carboxylic acid functionality of 5-formylthiophene-3-carboxylic acid can be readily converted into esters and amides, which are important classes of compounds with diverse applications.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst yields an ester. chemistrysteps.com This process, known as Fischer esterification, is a reversible reaction. libretexts.orgchemistrysteps.com The reactivity of the carboxylic acid can be enhanced by using a strong acid catalyst, which protonates the carbonyl oxygen and makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. openstax.orglibretexts.org For instance, the ethyl ester of 2-bromo-5-formylthiophene-3-carboxylic acid is synthesized by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid.

Amidation: Amides are formed by the reaction of a carboxylic acid with an amine. scispace.com This reaction typically requires activation of the carboxylic acid, as the amine is basic and will deprotonate the carboxylic acid to form a non-reactive carboxylate salt. scispace.com Common methods for amidation involve the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive intermediate such as an acid chloride. libretexts.org These methods facilitate the formation of the amide bond, which is a key linkage in peptides and proteins. scispace.com A wide range of amides can be synthesized from various carboxylic acids, including aliphatic, aromatic, and heterocyclic acids. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Reagent |

|---|---|---|---|

| This compound | Alcohol (ROH) | Ester | Acid catalyst (e.g., H₂SO₄) |

| This compound | Amine (RNH₂) | Amide | Coupling agent (e.g., DCC) |

| 2-Bromo-5-formylthiophene-3-carboxylic acid | Ethanol | Ethyl Ester | Sulfuric Acid |

Conversion to Acid Chlorides and Anhydrides as Reactive Intermediates

To enhance the reactivity of the carboxylic acid group, it can be converted into more reactive intermediates like acid chlorides and anhydrides. transformationtutoring.com

Acid Chlorides: Carboxylic acids react with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form acid chlorides. mnstate.edulibretexts.orghu.edu.jo Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gases and easily removed. mnstate.eduhu.edu.jo The conversion involves the hydroxyl group of the carboxylic acid being transformed into a better leaving group, facilitating nucleophilic acyl substitution. libretexts.orghu.edu.jo For example, 3,4,5-trichloro-2-thiophenecarboxylic acid is readily converted to its acid chloride using thionyl chloride. researchgate.net

Acid Anhydrides: Acid anhydrides can be synthesized by the reaction of an acid chloride with a carboxylate salt or another carboxylic acid. transformationtutoring.comlibretexts.orgyoutube.com This reaction proceeds via nucleophilic acyl substitution where the carboxylate attacks the carbonyl carbon of the acid chloride, leading to the formation of the anhydride (B1165640) and a chloride ion. youtube.com Acid anhydrides are useful acylating agents and can be used to synthesize esters and amides. transformationtutoring.com

Table 2: Reagents for the Formation of Reactive Intermediates

| Carboxylic Acid Derivative | Reagent |

|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) mnstate.edulibretexts.org |

| Acid Chloride | Phosphorus pentachloride (PCl₅) hu.edu.jo |

| Acid Anhydride | Acid chloride + Carboxylic acid libretexts.orgyoutube.com |

Decarboxylation Reactions in Directed Functionalization

Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO₂). masterorganicchemistry.comyoutube.com This reaction typically occurs upon heating and is facilitated by the presence of an electron-withdrawing group at the β-position to the carboxylic acid. masterorganicchemistry.comyoutube.com While direct decarboxylation of this compound is not commonly reported, the Doebner modification of the Knoevenagel condensation involves a decarboxylation step. wikipedia.orgorganic-chemistry.org In this reaction, a compound with a carboxylic acid group condenses with a carbonyl, and the subsequent decarboxylation drives the reaction to completion. wikipedia.orgorganic-chemistry.org

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly via Carboxylic Acid Dimers

The carboxylic acid group is a key functional group for directing the formation of supramolecular assemblies through hydrogen bonding. rsc.orgaip.orgrsc.orgaip.orgtandfonline.com Carboxylic acids readily form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules. osti.govbeilstein-journals.orgasianpubs.orgnih.gov These dimer motifs can then further self-assemble into more extended networks, such as one-dimensional chains or more complex three-dimensional structures. asianpubs.org The formation of these hydrogen-bonded networks can significantly influence the solid-state properties of the material, such as crystallinity and photophysical behavior. osti.govbeilstein-journals.org For example, the introduction of carboxylic acid groups into anthradithiophene derivatives promotes the formation of extended hydrogen-bonded networks, which in turn optimizes singlet fission, a process relevant to solar energy conversion. osti.gov

Reactivity of the Formyl Group

The formyl group, an aldehyde, is characterized by its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles. chemguide.co.uklibretexts.org

Nucleophilic Addition Reactions to the Aldehyde Functionality

The aldehyde group of this compound readily undergoes nucleophilic addition reactions, a key transformation for carbon-carbon bond formation and further functionalization.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound. sigmaaldrich.com The Knoevenagel condensation is a versatile reaction used in the synthesis of fine chemicals, pharmaceuticals, and functional polymers. sciensage.info Various catalysts and reaction conditions have been developed to optimize the yield and selectivity of this reaction. sciensage.info

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. masterorganicchemistry.commnstate.edulibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.commnstate.edu A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. mnstate.edulibretexts.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. mnstate.edu The presence of a carboxylic acid on the aldehyde substrate can be compatible with the Wittig reaction under specific conditions, such as using a sufficient amount of base to deprotonate both the acid and the phosphonium salt. stackexchange.com

Table 3: Common Nucleophilic Addition Reactions of the Formyl Group

| Reaction Name | Nucleophile | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound wikipedia.orgsigmaaldrich.com | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide masterorganicchemistry.commnstate.edu | Alkene |

Condensation Reactions, including Imine and Enamine Formation

The aldehyde functional group in this compound is a key site for condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, typically water. masterorganicchemistry.com Among the most significant of these are the formation of imines and enamines through reactions with primary and secondary amines, respectively.

Enamine Formation: When this compound reacts with a secondary amine (R₂NH), an enamine is formed. masterorganicchemistry.com The mechanism is analogous to imine formation up to the creation of the iminium ion intermediate. libretexts.org However, since the nitrogen atom in the iminium ion lacks a proton to eliminate, a proton is instead removed from the adjacent carbon atom (the α-carbon), resulting in a product with a C=C double bond conjugated with the nitrogen atom. libretexts.org Enamines are valuable synthetic intermediates, acting as nucleophiles in a similar fashion to enolates. libretexts.org

The efficiency of both imine and enamine formation is highly dependent on the pH of the reaction medium. A weakly acidic environment (typically pH 4-5) is optimal, as it is sufficient to catalyze the dehydration step without excessively protonating the amine nucleophile, which would render it non-reactive. libretexts.org

Table 1: Comparison of Imine and Enamine Formation from this compound

| Feature | Imine Formation | Enamine Formation |

| Reactant | Primary Amine (RNH₂) | Secondary Amine (R₂NH) |

| Key Intermediate | Carbinolamine, Iminium Ion | Carbinolamine, Iminium Ion |

| Product | Imine (Schiff Base) | Enamine |

| Characteristic Bond | C=N | N-C=C |

| Optimal pH | Weakly Acidic (pH ~4-5) | Weakly Acidic (pH ~4-5) |

Acetal (B89532) and Related Derivative Formation

The formyl group of this compound can be converted into an acetal through reaction with an alcohol in the presence of an acid catalyst. libretexts.orgnumberanalytics.com This reaction is a cornerstone of synthetic organic chemistry, primarily used as a strategy to protect the aldehyde functionality. libretexts.orgmasterorganicchemistry.com Acetals are generally stable under neutral or basic conditions but can be readily hydrolyzed back to the original aldehyde with aqueous acid, making them effective temporary modifying groups. libretexts.orgmasterorganicchemistry.com

The mechanism for acetal formation involves several steps. masterorganicchemistry.com First, the carbonyl oxygen is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. numberanalytics.com A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal. numberanalytics.commasterorganicchemistry.com The hydroxyl group of the hemiacetal is subsequently protonated, converting it into a good leaving group (water). libretexts.org As water is eliminated, a second molecule of alcohol attacks the resulting carbocation, and a final deprotonation step yields the neutral acetal. masterorganicchemistry.com Research has specifically demonstrated the formation of acetals from related formylthiophene-carboxylic acids, confirming the applicability of this reaction to the target compound. researchgate.net

Table 2: Generalized Acetal Formation

| Component | Role / Description |

| Substrate | This compound |

| Reagents | Two equivalents of an alcohol (e.g., methanol, ethanol) |

| Conditions | Anhydrous acid catalyst (e.g., HCl, p-toluenesulfonic acid) |

| Intermediate | Hemiacetal |

| Product | Acetal |

| Byproduct | Water |

Silylformylation for Introducing Formyl and Silyl (B83357) Moieties

Silylformylation is an advanced synthetic method for the simultaneous introduction of a formyl group (CHO) and a silyl group (SiR₃) into a molecule. Rather than a reaction of this compound itself, this process represents a strategy for constructing related heterocyclic frameworks. A prominent example is the rhodium-catalyzed intramolecular silylformylation of alkynes. researchgate.net

In this type of reaction, a molecule containing both an alkyne and a hydrosilane moiety can be cyclized in the presence of a rhodium catalyst and carbon monoxide (CO). researchgate.net This process, also known as silylcarbocyclization, results in the formation of heterocyclic compounds that contain a carbonyl functional group and a vinylsilane moiety. researchgate.net The vinylsilane group is particularly useful as it can be further transformed in subsequent reactions. This powerful method provides an efficient route to complex carbonyl-containing heterocycles from simpler acyclic precursors. researchgate.net

Table 3: Key Components of Rhodium-Catalyzed Silylformylation

| Component | Function | Example |

| Substrate | Contains an unsaturated π-bond | Alkynes, Enynes |

| Reagents | Silyl and formyl group sources | Triorganosilane, Carbon Monoxide (CO) |

| Catalyst | Transition metal complex | Rhodium complexes, e.g., Rh₄(CO)₁₂ |

| Product Type | Carbonyl and silyl-containing heterocycles | α-Silylmethylene-β-lactams, Formyl-dienes |

Selective Functionalization and Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system that can undergo various functionalization reactions, primarily electrophilic and nucleophilic substitutions. The reactivity of the thiophene ring is generally higher than that of benzene (B151609) in electrophilic substitution reactions. nih.govpharmaguideline.com

The regioselectivity of these reactions is dictated by the electronic properties of the existing formyl and carboxylic acid substituents. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. In thiophene chemistry, electrophilic substitution typically occurs at the C2 or C5 positions. With the C5 position occupied by the formyl group, further electrophilic attack would be directed primarily to the C2 position.

Conversely, the presence of strong electron-withdrawing groups can render the thiophene ring susceptible to nucleophilic aromatic substitution. pharmaguideline.com Modern synthetic methods have also enabled the direct C-H functionalization of thiophene rings, bypassing the need for pre-functionalized substrates like halo-thiophenes. nii.ac.jp Palladium-catalyzed cross-coupling reactions, for instance, allow for the direct introduction of aryl, alkenyl, or alkynyl groups at specific C-H bonds. nii.ac.jp Another established strategy involves the deprotonation of an acidic ring proton with a strong base like lithium diisopropylamide (LDA) to form a lithiated intermediate, which can then react with various electrophiles to introduce new substituents. wikipedia.org

Table 4: Potential Ring Functionalization Reactions

| Reaction Type | Reagents / Catalyst | Potential Position of Substitution |

| Electrophilic Substitution | Halogenating agents (e.g., NBS), Nitrating agents (HNO₃/H₂SO₄) | C2 position |

| Nucleophilic Substitution | Strong nucleophiles (on activated substrates) | Position dependent on leaving group |

| Direct C-H Arylation | Aryl halide, Palladium catalyst | C2 position |

| Direct C-H Alkynylation | Alkynyl halide, Palladium catalyst | C2 position |

| Lithiation-Substitution | LDA, then an electrophile (e.g., R-X) | C2 position |

Tandem and Cascade Reactions Utilizing Both Functional Groups

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic/acidic carboxylic acid, makes it an ideal candidate for tandem or cascade reactions. These reactions involve multiple bond-forming events in a single synthetic operation without isolating intermediates, offering high efficiency and atom economy.

While specific cascade reactions starting from this compound are not extensively documented, its structure allows for the design of such sequences based on established chemical principles. For example, a plausible tandem reaction could begin with a Knoevenagel condensation at the formyl group using an active methylene compound. The resulting vinyl-substituted intermediate could then undergo an intramolecular cyclization, where the carboxylic acid group acts as an internal nucleophile to form a new lactone-fused heterocyclic system.

Analogous multi-component cascade reactions have been developed using other functionalized aldehydes and carboxylic acids to construct complex molecular architectures. For instance, 3-formylchromones are used in three-component reactions to build highly substituted bipyrimidine derivatives in one pot. rsc.org Similarly, green synthetic protocols for coumarin-3-carboxylic acids utilize tandem reactions starting from salicylaldehydes. eurjchem.com Furthermore, enzymatic cascades represent a modern, environmentally benign approach to performing multi-step transformations, such as the conversion of alcohols to carboxylic acids in one pot. nih.govrsc.org These examples highlight the significant potential for utilizing this compound as a versatile building block in sophisticated, one-pot synthetic strategies.

Table 5: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Functional Group Involved | Intermediate / Product |

| 1 | Knoevenagel Condensation | Formyl group | Thiophene with a vinyl substituent at C5 |

| 2 | Intramolecular Cyclization (Lactonization) | Carboxylic acid group | Thiophene-fused lactone ring system |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbons.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 5-Formylthiophene-3-carboxylic acid, the spectrum is expected to show three distinct signals in the downfield region, characteristic of protons attached to sp² hybridized carbons and functional groups.

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a very downfield chemical shift, typically in the range of 10–13 ppm. orgchemboulder.com This significant deshielding and broadness are due to the acidic nature of the proton and hydrogen bonding phenomena. oregonstate.edu

Aldehyde Proton (-CHO): A sharp singlet corresponding to the formyl proton is expected between 9–10 ppm. orgchemboulder.com Its position is influenced by the strong electron-withdrawing nature of the adjacent carbonyl group.

Thiophene (B33073) Ring Protons (Ar-H): The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets in the aromatic region, generally between 7.0 and 8.5 ppm. orgchemboulder.com The specific shifts and coupling constants would depend on the electronic effects of the formyl and carboxylic acid substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet |

| Aldehyde (-CHO) | 9.0 - 10.0 | Singlet |

| Thiophene Ring (H-2/H-4) | 7.0 - 8.5 | Doublet |

Proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure.

Carbonyl Carbons (C=O): Two signals are anticipated in the highly deshielded region of the spectrum. The aldehyde carbonyl carbon typically appears between 190–200 ppm, while the carboxylic acid carbonyl carbon is found between 170–185 ppm. libretexts.org

Thiophene Ring Carbons: The four carbons of the thiophene ring will resonate in the 125–150 ppm range, a region typical for aromatic carbons. libretexts.org The precise chemical shifts are influenced by the positions of the electron-withdrawing formyl and carboxyl substituents. Carbons directly attached to these groups (C3 and C5) would be shifted further downfield compared to the other ring carbons (C2 and C4).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Carboxylic Acid (C=O) | 170 - 185 |

| Thiophene Ring (C2, C3, C4, C5) | 125 - 150 |

While specific 2D NMR data for this compound is not widely published, the application of these techniques is essential for unambiguous structural confirmation, especially for complex thiophene-based molecules. nih.govacs.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. It would show a cross-peak between the two protons on the thiophene ring, confirming their vicinity (typically a 3-bond or 4-bond coupling). najah.edursc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the ¹H signals of the thiophene protons and the aldehyde proton to their corresponding ¹³C signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping longer-range (2- and 3-bond) H-C correlations, which helps piece together the molecular framework. nih.gov Key correlations would include the aldehyde proton showing a cross-peak to the C5 and C4 carbons of the thiophene ring, and the thiophene protons showing correlations to the carbonyl carbons, thus confirming the substitution pattern on the ring.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule. This compound has a molecular formula of C₆H₄O₃S. uni.lu Its monoisotopic mass is 155.98811 g/mol . uni.lu HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This technique is crucial for verifying the identity of newly synthesized compounds. hereon.de

Common fragmentation patterns for carboxylic acids and aldehydes observed in mass spectrometry can help in structural elucidation. arizona.edulibretexts.org For this compound, characteristic fragmentation would likely involve the initial loss of small, stable neutral molecules or radicals:

Loss of a hydroxyl radical (-•OH): A peak at M-17. miamioh.edu

Loss of a formyl radical (-•CHO): A peak at M-29. libretexts.org

Loss of a carboxyl group (-•COOH): A peak at M-45. miamioh.edu These fragmentation pathways are typical for substituted thiophene carboxylic acids and aid in confirming the presence and location of the functional groups. tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations. It is an effective tool for identifying the functional groups present in a compound. pressbooks.pub The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. msu.edu

The key vibrational modes include:

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. orgchemboulder.comlibretexts.org

C-H Stretch (Aldehyde): Aldehydes typically show one or two weak to medium C-H stretching bands around 2830-2695 cm⁻¹.

C=O Stretch (Carbonyls): Intense absorptions for the two carbonyl groups are expected. The carboxylic acid C=O stretch typically appears from 1760-1690 cm⁻¹. orgchemboulder.comlibretexts.org The aldehyde C=O stretch, being conjugated with the thiophene ring, would likely appear at a slightly lower frequency, often in the 1685-1666 cm⁻¹ range. The overlap of these two bands is possible.

C-O Stretch (Carboxylic Acid): A medium to strong band corresponding to the C-O single bond stretch is typically observed between 1320-1210 cm⁻¹. orgchemboulder.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |

| Aldehyde | C-H Stretch | 2830 - 2695 | Weak/Medium |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |

| Aldehyde | C=O Stretch | 1685 - 1666 | Strong |

| Thiophene Ring | C=C Stretch | ~1600 - 1450 | Medium/Weak |

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties and Conjugation Studies

Electronic absorption and emission spectroscopy are powerful techniques to probe the optical properties and the extent of π-conjugation in molecules like this compound. The UV-Vis absorption spectrum of thiophene-based compounds is characterized by intense absorption bands arising from π-π* electronic transitions within the conjugated system. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the thiophene ring.

Fluorescence spectroscopy provides insights into the emissive properties of the molecule upon excitation. Many thiophene derivatives are known to be fluorescent, emitting light in the visible region of the electromagnetic spectrum. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). A thiophene trimer with a carboxaldehyde group, for example, has an emission peak at 510 nm. acs.org Dithienylbenzo[c]thiophene derivatives with aldehyde groups have been reported to exhibit fluorescence emission in the range of 595-605 nm. clockss.org The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also influenced by the molecular structure and environment. For many thiophene derivatives, these properties make them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. acs.orgresearchgate.net

The following table provides a hypothetical but representative overview of the expected optical properties of this compound based on data from analogous compounds.

Table 1: Expected Optical Properties of this compound in a common organic solvent (e.g., Dichloromethane).

| Property | Expected Value | Reference/Justification |

|---|---|---|

| Absorption Maximum (λmax) | ~350 - 450 nm | Based on substituted thiophenes and thiophene aldehydes. rsc.orgacs.org |

| Molar Absorptivity (ε) | 10,000 - 50,000 M-1cm-1 | Typical for π-π* transitions in conjugated systems. |

| Emission Maximum (λem) | ~450 - 550 nm | Based on fluorescent thiophene derivatives. acs.orgclockss.org |

| Stokes Shift | ~50 - 100 nm | Typical for organic fluorophores. |

X-ray Diffraction Analysis for Solid-State Structural Determination and Intermolecular Interactions

X-ray diffraction (XRD) analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the solid-state structures of closely related thiophene carboxylic acids and formyl-substituted thiophenes provide a strong basis for predicting its structural characteristics.

A predominant structural motif anticipated for this compound in the solid state is the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a very common and stable arrangement for carboxylic acids, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a cyclic R²₂(8) graph-set motif.

Beyond the primary hydrogen-bonded dimers, the crystal packing is expected to be governed by a variety of other non-covalent interactions. The presence of the formyl group introduces a polar C=O bond that can act as a hydrogen bond acceptor. Therefore, C-H···O interactions involving the aldehyde oxygen and acidic protons on the thiophene ring or adjacent molecules are likely to play a significant role in stabilizing the crystal lattice.

Furthermore, the planar, aromatic nature of the thiophene ring facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent thiophene rings overlap, are crucial in the packing of many aromatic compounds. The relative arrangement of the stacked rings can vary, leading to different packing motifs such as herringbone or slipped-stack arrangements. The planarity of the molecule is a key factor; for instance, thiophene-2-carbaldehyde (B41791) azine has been shown to be essentially planar. nih.gov

Below is a table summarizing the expected crystallographic data for this compound, based on known structures of similar compounds.

Table 2: Predicted Crystallographic Data and Key Structural Features for this compound.

| Parameter | Expected Feature/Value | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Likely due to the formation of centrosymmetric dimers. |

| Primary Intermolecular Interaction | Carboxylic acid dimer (O-H···O) | Characteristic of carboxylic acids. |

| Secondary Intermolecular Interactions | C-H···O, π-π stacking, C-H···S | Based on the functional groups and aromatic ring present. |

| Molecular Conformation | Likely planar or near-planar | To maximize π-conjugation. nih.gov |

Computational and Theoretical Investigations of 5 Formylthiophene 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of organic molecules. These methods provide a detailed understanding of the distribution of electrons within a molecule and how this distribution influences its chemical behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net

Table 1: Illustrative Frontier Orbital Energies for a Generic Thiophene (B33073) Carboxylic Acid Derivative (Calculated via DFT)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: The values in this table are illustrative and based on typical DFT calculation results for similar thiophene derivatives. Specific values for 5-Formylthiophene-3-carboxylic acid would require dedicated computational studies.

Orbital analysis would likely show that the HOMO is primarily localized on the thiophene ring, reflecting its aromatic character, while the LUMO may have significant contributions from the formyl and carboxylic acid groups, indicating these as potential sites for nucleophilic attack.

DFT calculations are also a reliable tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data. For instance, theoretical calculations can simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. Studies on thiourea (B124793) derivatives of 2-thiophene carboxylic acid have demonstrated the utility of DFT in predicting vibrational frequencies. mdpi.com

For this compound, DFT could be used to predict the vibrational frequencies of the C=O stretching modes of the aldehyde and carboxylic acid, the C-S stretching of the thiophene ring, and the various C-H bending and stretching modes. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule and its derivatives.

The optical properties, such as the maximum absorption wavelength (λmax) in the UV-Vis spectrum, can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals. For a molecule like this compound, the π-π* transitions within the thiophene ring and n-π* transitions involving the carbonyl groups would be of particular interest.

Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions by allowing for the calculation of the energies of reactants, products, intermediates, and transition states. For this compound, DFT could be used to investigate various reactions, such as nucleophilic addition to the formyl group or esterification of the carboxylic acid.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway and characterize the structure of the transition state. This information is vital for predicting reaction rates and understanding the factors that control the selectivity of a reaction. For example, a computational study on the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids utilized DFT to evaluate differences in their reactivity toward nucleophilic substitution. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Binding Studies

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for studying the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for understanding the conformational preferences of flexible molecules and their interactions with biological macromolecules.

For this compound, the relative orientation of the formyl and carboxylic acid groups with respect to the thiophene ring is of interest. Conformational analysis using molecular mechanics or DFT can identify the most stable conformers and the energy barriers between them. Studies on other carboxylic acids have shown the importance of considering different conformations, such as syn and anti, of the carboxylic acid group. nih.gov

MD simulations can provide a more dynamic picture of the molecule's behavior in different environments, such as in solution. These simulations track the movements of atoms over time, offering insights into the flexibility of the molecule and its interactions with solvent molecules. nih.gov In the context of drug design, MD simulations are invaluable for studying the binding of a ligand to its protein target. researchgate.net If this compound or its derivatives were being investigated as potential enzyme inhibitors, MD simulations could be used to explore the stability of the ligand-protein complex, identify key binding interactions, and estimate the binding free energy. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies, use statistical methods to correlate molecular descriptors with biological activity.

In a hypothetical QSAR study of this compound derivatives, a series of analogues would be synthesized and their biological activity measured. Various molecular descriptors for each analogue would then be calculated, including:

Electronic descriptors: Dipole moment, partial atomic charges, HOMO and LUMO energies.

Steric descriptors: Molecular volume, surface area, and shape indices.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods such as multiple linear regression or partial least squares would then be used to build a mathematical model that relates these descriptors to the observed biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Cheminformatics and Virtual Screening for Derivative Exploration

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of virtual compounds are computationally evaluated to identify those that are most likely to bind to a biological target. mdpi.com

For this compound, cheminformatics tools could be used to create a virtual library of derivatives by systematically modifying the core structure. This could involve introducing different substituents at various positions on the thiophene ring or modifying the formyl and carboxylic acid groups.

This virtual library could then be subjected to a virtual screening campaign against a specific protein target. This process typically involves two main stages:

Filtering: Compounds are first filtered based on physicochemical properties to ensure they have drug-like characteristics (e.g., adhering to Lipinski's rule of five).

Docking: The remaining compounds are then "docked" into the binding site of the target protein using molecular docking algorithms. These algorithms predict the binding mode and estimate the binding affinity of each compound.

The top-scoring compounds from the virtual screen would then be prioritized for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with identifying new lead compounds. nih.gov

Computational Studies on Enantioselectivity and Chiral Recognition

Computational and theoretical investigations into the enantioselectivity and chiral recognition of this compound are areas of study that, to date, have not been extensively reported in publicly available scientific literature. While computational methods are powerful tools for understanding chiral molecules, specific studies focusing on the enantiomeric properties of this compound are not readily found.

In a general context, computational studies on enantioselectivity and chiral recognition for a molecule like this compound would typically involve several key approaches. These methodologies aim to elucidate the subtle differences in energy and interactions that govern how a chiral molecule interacts with other chiral molecules or a chiral environment.

Theoretical Methodologies

Theoretical investigations of chiral recognition often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the interactions between the enantiomers of this compound and a chiral selector. These calculations can predict the most stable diastereomeric complexes formed between the individual enantiomers and the selector. The energy differences between these complexes are fundamental to understanding the mechanism of chiral recognition.

A hypothetical computational study on this compound would likely involve modeling its interaction with a known chiral stationary phase (CSP) used in chromatography or a chiral solvating agent. The calculations would aim to identify the specific intermolecular interactions, such as hydrogen bonding, π-π stacking, and steric hindrance, that contribute to the differential binding of the (R)- and (S)-enantiomers.

Simulated Interaction Data

The following table represents a hypothetical outcome of a computational study, illustrating the kind of data that would be generated to understand the chiral recognition of this compound with a hypothetical chiral selector.

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues of Selector | Dominant Interaction Type |

| (R)-5-Formylthiophene-3-carboxylic acid | -8.5 | Amino Acid Residue A | Hydrogen Bond |

| Aromatic Residue B | π-π Stacking | ||

| (S)-5-Formylthiophene-3-carboxylic acid | -7.2 | Amino Acid Residue A | Weaker Hydrogen Bond |

| Aromatic Residue B | Steric Repulsion |

Molecular Dynamics Simulations

In addition to static quantum chemical calculations, molecular dynamics (MD) simulations could provide a dynamic picture of the chiral recognition process. MD simulations would model the behavior of the enantiomers and a chiral selector in a solvent over time, allowing for the observation of the binding and unbinding events that are crucial for enantioseparation. These simulations can help in understanding the conformational flexibility of the interacting molecules and the role of the solvent in the recognition process.

Expected Research Findings

The anticipated findings from such computational studies would provide a molecular-level understanding of how the structural features of this compound, namely the formyl and carboxylic acid groups on the thiophene ring, contribute to its chiral recognition. The results would be instrumental in the rational design of new chiral selectors and the optimization of separation methods for this and similar chiral compounds.

While specific experimental and computational data for this compound is not currently available in the literature, the established theoretical frameworks provide a clear path for future investigations into its enantioselective properties.

Applications and Role of 5 Formylthiophene 3 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor for the Construction of Complex Heterocyclic Systems

The unique arrangement of the formyl and carboxylic acid groups on the thiophene (B33073) ring makes 5-formylthiophene-3-carboxylic acid an ideal starting material for the synthesis of fused and complex heterocyclic systems. The two functional groups can react sequentially or in concert through various cyclization strategies to build new rings onto the thiophene core.

Thiophene derivatives are recognized as important building blocks for creating a multitude of S-containing heterocyclic compounds. researchgate.net The reactivity of the aldehyde and carboxylic acid allows for participation in condensation and cyclization reactions. For instance, the formyl group can react with active methylene (B1212753) compounds in Knoevenagel condensations, while the carboxylic acid can be converted to esters or amides, which then participate in intramolecular cyclizations. An example of a related isomer, 3-formyl-thiophene, demonstrates how the formyl group can be oxidized to a carboxylic acid, which is then used in a multi-step synthesis to build a terthiophene skeleton, ultimately leading to a complex naphtho[2,3-b]thiophene (B1219671) derivative through an acid-catalyzed cyclization. rsc.org Similarly, related formylthiophene derivatives are used in reactions to produce bi-heterocyclic dyes, highlighting their utility as precursors. researchgate.net These synthetic strategies underscore the potential of this compound to serve as a foundational element for a diverse range of complex heterocyclic structures, such as thieno[3,2-b]pyridines or other fused systems.

Table 1: Examples of Heterocyclic Synthesis from Thiophene Precursors

| Precursor Type | Reaction | Resulting System | Reference |

|---|---|---|---|

| Formylthiophene | Oxidation, Bromination, Esterification, Stille Coupling, Grignard Reaction, Acid-catalyzed Cyclization | Naphtho[2,3-b]thiophene | rsc.org |

| Formylthiophene Carbonitrile | Diazo Coupling | Bi-heterocyclic Dyes | researchgate.net |

Scaffold in Medicinal Chemistry Research and Drug Design (Emphasis on Synthetic Utility)

In medicinal chemistry, the thiophene ring is considered a valuable "pharmacological scaffold" due to its presence in numerous bioactive molecules. researchgate.net this compound serves as an excellent starting scaffold for creating libraries of compounds for drug discovery. Its defined structure allows for the systematic and controlled introduction of various pharmacophores, enabling the exploration of structure-activity relationships. The aldehyde and carboxylic acid groups act as orthogonal chemical handles, meaning one can be reacted selectively without affecting the other, providing precise control over the synthetic process.

A scaffold in library synthesis is a central core structure onto which diverse chemical fragments are attached. This compound is an ideal scaffold because its two different functional groups allow for the attachment of two distinct sets of building blocks. Carboxylic acids are widely used in the synthesis of compound libraries, primarily through the robust and reliable formation of amide bonds. enamine.net

The synthetic utility of this scaffold can be seen in its potential for derivatization:

The carboxylic acid group can be readily coupled with a vast library of amines to form amides.

The formyl (aldehyde) group can undergo reactions such as reductive amination with another set of amines, Wittig reactions to form alkenes, or condensation reactions.

This orthogonal reactivity allows for the creation of large, diverse chemical libraries from a single, rigid core, which is a key strategy in modern drug discovery. enamine.netmdpi.com The rigidity of the thiophene ring helps to hold the appended chemical groups in a well-defined spatial orientation, which can be crucial for binding to a biological target. nih.gov

Table 2: Synthetic Utility of this compound as a Scaffold

| Functional Group | Potential Reaction | Building Block Class | Resulting Linkage |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Amines | Amide |

| Carboxylic Acid | Esterification | Alcohols | Ester |

| Formyl Group | Reductive Amination | Amines | Secondary/Tertiary Amine |

| Formyl Group | Wittig Reaction | Phosphonium (B103445) Ylides | Alkene |

DNA-Encoded Library (DEL) technology allows for the synthesis and screening of massive combinatorial libraries of compounds. researchgate.net The success of DELs often relies on central scaffolds that allow for the attachment of multiple building blocks. nih.gov A scaffold for DEL synthesis must possess functional groups that react efficiently under mild, DNA-compatible conditions. enamine.net

This compound is a suitable candidate for inclusion in DEL synthesis. One of its functional groups (e.g., the carboxylic acid) can be used to attach the DNA tag, while the other functional group (the aldehyde) can be used as a point for chemical diversification. researchgate.net Alternatively, the scaffold can be attached to a larger DNA-linked structure, with both the acid and aldehyde functions serving as "exit vectors" for combinatorial elaboration with chemical building blocks. nih.govnih.gov The defined geometry of the thiophene scaffold can enhance screening productivity by pre-organizing the attached building blocks, potentially increasing their affinity for a protein target. nih.gov

The synthesis of chiral molecules is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule. uzh.ch

The formyl group of this compound is a key handle for introducing chirality. For example, a closely related isomer, 5-formylthiophene-2-carboxylic acid, has been used in the stereoselective synthesis of a novel chiral amino acid, (+)-3-MATIDA, which acts as a competitive antagonist for the mGluR1 receptor. researchgate.net This synthesis demonstrates that the aldehyde can be converted into a chiral center with high diastereoselectivity. Such transformations can be achieved through methods like the Strecker amino acid synthesis or by using chiral auxiliaries. researchgate.netnih.gov This highlights the potential of the this compound scaffold for the development of novel, single-enantiomer drug candidates.

Intermediate in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, thiophene-based compounds are fundamental components in the field of materials science, particularly for the creation of organic electronic materials. The thiophene ring is an electron-rich heterocycle that facilitates charge transport, making it a desirable unit in conductive polymers and oligomers. ijprajournal.com this compound serves as a valuable intermediate for synthesizing functionalized monomers that can be incorporated into these advanced materials. chem960.com

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess interesting electronic and optical properties. Polythiophenes are a major class of these materials. The synthesis of well-defined, high-molecular-weight conjugated polymers often relies on transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille polycondensation. nih.govrsc.org

To be used in these polymerizations, this compound would first be chemically modified to introduce suitable reactive groups for coupling. For example:

The thiophene ring can be halogenated (e.g., brominated) at the 2- and/or 5-positions.

The carboxylic acid can be esterified to improve solubility and prevent interference with the catalyst.

The formyl group can be protected or converted into other functional groups that can be modified post-polymerization to tune the polymer's properties.

These functionalized monomers can then be polymerized to create conjugated polymers where the thiophene-based repeat units contribute to the material's conductivity and optoelectronic behavior. beilstein-journals.orggoogle.com The presence of the formyl and carboxylic acid-derived functionalities on the polymer side chains can be used to control solubility, morphology, and intermolecular interactions, which are critical for applications in organic solar cells, light-emitting diodes (OLEDs), and sensors.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (+)-3-MATIDA |

| 5-Formylthiophene-2-carboxylic acid |

| This compound |

| Naphtho[2,3-b]thiophene |

| Thieno[3,2-b]pyridines |

Development of Optoelectronic Materials and Devices

This compound is a highly versatile building block in the creation of advanced organic materials for optoelectronic applications. chem960.com The inherent electronic properties of the thiophene ring, an electron-rich aromatic system, facilitate the charge transport necessary for semiconductor functionality. The molecule's unique structure, featuring both a formyl and a carboxylic acid group, allows for extensive and varied chemical modifications. This adaptability is key to fine-tuning the electronic and optical characteristics of the resulting materials.

Scientists have successfully employed this compound in the synthesis of conjugated polymers and small molecules. These materials are integral to the fabrication of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The aldehyde and carboxylic acid groups serve as reactive sites for a range of chemical reactions, including Knoevenagel condensations, Wittig reactions, and various cross-coupling reactions like Suzuki and Stille. Such reactions are fundamental for extending the conjugation length of the polymer backbone or for attaching diverse functional moieties to the core structure.

Specifically, the formyl group can be reacted with active methylene compounds to generate new π-conjugated systems. researchgate.net The carboxylic acid group, in contrast, can be utilized to anchor the molecule to surfaces, such as the metal oxide layers in solar cells, or to enhance the solubility and processability of the final material. pkusz.edu.cn The capacity to independently alter these two functional groups provides a significant degree of control over the final molecular architecture, which in turn dictates the performance of the device.

The intrinsic asymmetry of the this compound molecule can be leveraged to induce specific packing arrangements in the solid state, a critical determinant of charge mobility in organic semiconductors. The interaction between the electron-donating thiophene ring and the electron-withdrawing formyl and carboxyl groups establishes an intramolecular charge transfer character. This characteristic can be advantageous for the light absorption and emission properties required in optoelectronic devices.

Functionalization for Organic Electrochemical Transistors

Organic electrochemical transistors (OECTs) represent a significant advancement in bioelectronics, prized for their operational capability in aqueous environments and their proficiency in transducing biological signals into electronic ones. nih.gov The performance of these devices is intrinsically linked to the properties of the organic semiconductor material forming the transistor channel. This compound stands out as a valuable precursor for synthesizing these critical OECT channel materials. nsf.govresearchgate.net

The carboxylic acid group is particularly beneficial for OECT applications. nsf.govnih.gov It can impart hydrophilicity to the polymer, a crucial feature for ion transport and for ensuring robust contact with the aqueous electrolyte. nsf.govnih.gov Moreover, the carboxylate anion can interact with cations from the electrolyte, which facilitates the volumetric doping mechanism that underpins OECT operation. nsf.gov This interaction alters the conductivity of the organic semiconductor, forming the basis of the transistor's amplification function.

The formyl group offers a reactive point for polymerization or for the introduction of other functional groups that can further augment the OECT's performance. For instance, it can be used to create polymers with tailored side chains capable of interacting with specific biological analytes, paving the way for the development of highly sensitive and selective biosensors. rsc.org The ability to customize the chemical structure of the OECT material using this compound enables the optimization of key parameters like transconductance, response time, and operational stability. rsc.org

Building Block for Dye Synthesis and Chromophores

The distinct electronic structure of this compound establishes it as an excellent foundation for constructing a variety of dyes and chromophores. ingentaconnect.com The thiophene ring provides the π-electron system, while the formyl and carboxylic acid groups function as electron-withdrawing entities. This inherent donor-acceptor quality is a pivotal characteristic in the design of organic dyes. researchgate.net

Design of Donor-Acceptor (D-A) Systems

In the realm of dye design, this compound can be employed either as an acceptor component or as a segment of the π-conjugated bridge linking a more potent donor and acceptor. The aldehyde group facilitates the straightforward extension of the conjugation path through reactions with a variety of electron-donating units. For example, condensation reactions with aromatic amines or other electron-rich heterocyclic compounds can lead to the creation of intramolecular charge-transfer (ICT) dyes. acs.orgnih.gov

These Donor-Acceptor (D-A) systems are defined by a pronounced absorption band in the visible or near-infrared regions of the electromagnetic spectrum. researchgate.net This absorption is a result of the electronic transition from the highest occupied molecular orbital (HOMO), which is primarily located on the donor portion of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is mainly situated on the acceptor portion. The energy of this transition, and consequently the color of the dye, can be precisely adjusted by modifying the strength of the donor and acceptor moieties and by altering the structure of the π-bridge. acs.org

The carboxylic acid group serves a dual purpose in these dye molecules. It can function as an anchoring group to affix the dye to a substrate, for instance, a semiconductor nanoparticle in dye-sensitized solar cells (DSSCs). kyushu-u.ac.jp It can also be transformed into an ester or an amide to modulate the dye's solubility and aggregation tendencies. The capacity for independent functionalization of the formyl and carboxylic acid groups provides a potent tool for the systematic design of novel chromophores with customized photophysical properties. rsc.org

The resultant dyes hold potential for a wide array of applications, including in textile dyeing, organic electronics, and as fluorescent probes for biological imaging. The versatility of this compound as a synthetic building block enables the generation of a diverse library of chromophores with specific absorption and emission characteristics. ingentaconnect.comresearchgate.net

Applications in Agrochemical Research as a Synthetic Component

Within the domain of agrochemical research, the pursuit of novel and effective pesticides and herbicides is of critical importance. numberanalytics.comresearchgate.net Compounds containing thiophene have demonstrated a broad spectrum of biological activities, positioning this compound as a valuable initial substance for the synthesis of new agrochemicals. ingentaconnect.commdpi.com

The formyl and carboxylic acid groups can be readily converted into a multitude of other functional groups, which allows for the creation of a diverse array of derivatives. molport.com For example, the formyl group can be transformed into an oxime, a hydrazone, or a Schiff base, while the carboxylic acid can be modified into an ester, an amide, or a thioester. These chemical transformations can pave the way for the discovery of new compounds with heightened biological activity and enhanced physicochemical properties, such as improved water solubility and stability. researchgate.net

The thiophene ring itself is capable of mimicking other aromatic systems present in biologically active molecules, and its inclusion can foster advantageous interactions with biological targets. researchgate.net Through the systematic modification of the this compound structure, researchers can investigate the structure-activity relationships of new classes of potential agrochemicals. For instance, derivatives of this compound could be engineered to inhibit particular enzymes in pests or weeds, which would lead to the development of more selective and environmentally benign crop protection agents.

While specific commercial agrochemicals derived directly from this compound are not extensively documented in publicly accessible literature, its utility as a versatile synthetic intermediate is well-recognized. chem960.comnumberanalytics.com The chemical reactivity of its functional groups makes it an invaluable tool for chemists in the medicinal and agrochemical fields, enabling the generation of libraries of novel compounds for biological screening. researchgate.netmdpi.com The exploration of its derivatives remains an active area of research in the ongoing quest for new and improved agrochemical solutions.

Q & A

Basic: What are the key synthetic strategies for preparing 5-Formylthiophene-3-carboxylic acid?

Methodological Answer:

The synthesis of this compound typically involves functional group transformations on thiophene precursors. For example:

- Oxidation of Aldehyde Derivatives : Starting from 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile (CAS: 104366-23-6), oxidation of the formyl group using potassium permanganate (KMnO₄) under acidic conditions can yield carboxylic acid derivatives .

- Multi-Step Functionalization : Pharmaceutical intermediate synthesis strategies, such as those for benzo[b]thiophene derivatives, may involve protecting group chemistry (e.g., hydroxy-protecting groups) and sequential formylation/carboxylation steps .

- Cross-Coupling Reactions : Thiophene ring functionalization via Suzuki-Miyaura or Ullmann couplings could introduce formyl and carboxylic acid groups at specific positions .

Basic: How can researchers characterize the structural and purity profile of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatographic Techniques :

Basic: What are the stability and storage conditions for this compound?

Methodological Answer:

- Chemical Stability : The compound is stable under normal laboratory conditions (20–25°C) but may degrade in the presence of strong oxidizing agents, acids, or bases .

- Storage Recommendations :

- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation of the formyl group.

- Avoid exposure to moisture to prevent hydrolysis of the carboxylic acid .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model reaction intermediates, transition states, and activation energies for formylation/carboxylation steps .

- Molecular Docking : Predict biological activity by simulating interactions between derivatives (e.g., amides) and target proteins (e.g., enzymes in tuberculosis or inflammation pathways) .

- Thermodynamic Data : Calculate sublimation enthalpies and phase transitions to optimize purification protocols .

Advanced: What are the contradictions in reported bioactivity data for thiophene-3-carboxylic acid derivatives, and how can they be resolved?

Methodological Answer:

- Data Discrepancies : Some studies report anti-inflammatory activity for 5-substituted thiophenes, while others show limited efficacy.

- Resolution Strategies :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., alkyl, aryl, halogens) to isolate contributing factors .

- Dose-Response Assays : Use standardized in vitro models (e.g., COX-2 inhibition) to validate activity thresholds .

- Metabolic Stability Testing : Assess whether rapid degradation in biological media leads to false negatives .

Advanced: What environmental precautions are required when handling this compound?

Methodological Answer:

- Containment : Use fume hoods to prevent inhalation exposure (Category 4 acute toxicity) and avoid environmental release .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before transferring to licensed hazardous waste facilities .

- Ecotoxicity Mitigation : Monitor sulfur oxide (SOₓ) emissions during incineration, as decomposition may release toxic gases .

Basic: What are the incompatible materials and hazardous reactions associated with this compound?

Methodological Answer:

- Incompatibilities :

- Strong Oxidizers (e.g., HNO₃, KMnO₄): Risk of exothermic decomposition .

- Bases/Acids : May catalyze decarboxylation or polymerization .

- Hazardous Decomposition : Heating above 150°C produces CO, CO₂, and sulfur oxides .

Advanced: How can researchers design experiments to study the electrochemical properties of this compound?

Methodological Answer:

- Cyclic Voltammetry (CV) : Characterize redox behavior in aprotic solvents (e.g., DMF) with tetrabutylammonium hexafluorophosphate as the supporting electrolyte .

- Electropolymerization : Investigate its potential as a monomer for conductive polymers by applying anodic potentials in acetonitrile .

- pH-Dependent Studies : Compare reduction potentials in acidic vs. buffered solutions to assess proton-coupled electron transfer mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.